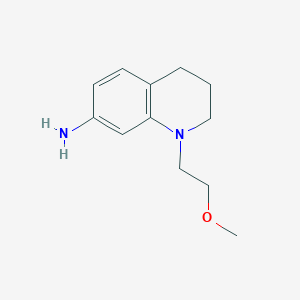

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine

Overview

Description

The compound “1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a complex organic molecule. It likely contains a tetrahydroquinoline core, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Scientific Research Applications

Medicine: Antisense Drug Technology

This compound is structurally similar to the 2’-O-(2-methoxyethyl) modifications found in antisense oligonucleotides (ASOs). ASOs are designed to specifically hybridize with target RNA, preventing the expression of disease-related proteins. This technology has applications in treating a range of diseases, including viral infections, cancers, and inflammatory conditions .

Agriculture: Crop Protection and Growth Regulation

In agriculture, similar compounds are used to create protective coatings for seeds, enhancing their resistance to pests and diseases. They may also regulate plant growth, improving crop yields under various environmental stress conditions .

Material Science: Polymer Synthesis

Compounds with methoxyethyl groups are utilized in the synthesis of polymers. These polymers have applications in creating materials with specific properties like increased durability, flexibility, or biodegradability, which are essential in industries ranging from automotive to biotechnology .

Environmental Science: Green Solvents

Derivatives of methoxyethyl compounds serve as green solvents in environmental science. They are used to reduce the environmental impact of chemical processes by replacing more toxic and volatile organic compounds in various reactions .

Biochemistry: Nucleic Acid Modifications

In biochemistry, methoxyethyl-related modifications are applied to nucleic acids to investigate structure-function relationships and develop therapeutic applications. These modifications can improve the stability and efficacy of therapeutic nucleic acids .

Pharmacology: Drug Delivery Systems

The pharmacological applications of methoxyethyl derivatives include their use in drug delivery systems. They can enhance the delivery and efficacy of drugs, particularly in targeted therapies that require precise delivery to specific cells or tissues .

Analytical Chemistry: Chromatography

In analytical chemistry, methoxyethyl compounds are used as solvents in high-performance liquid chromatography (HPLC). They help in the purification and analysis of complex mixtures, ensuring high resolution and sensitivity .

Peptide Chemistry: Synthesis and Purification

Ionic liquids containing methoxyethyl groups are used in peptide chemistry for the synthesis, purification, and analytical characterization of peptides. These ionic liquids provide a medium that can improve the solubility and stability of peptides during synthesis .

properties

IUPAC Name |

1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQBWAUNCBSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)

![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)